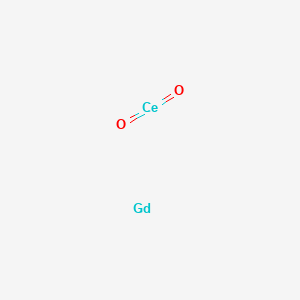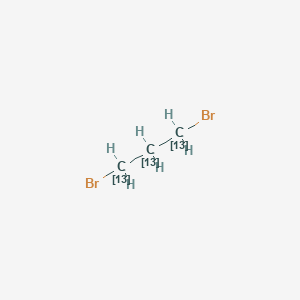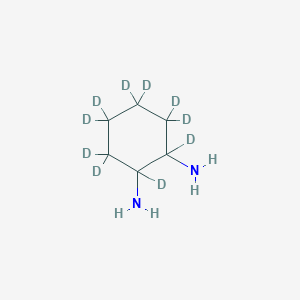
D-Glucosamine 3-sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucosamine 3-sulfate: is a sulfated derivative of D-glucosamine, an amino sugar that is a prominent precursor in the biosynthesis of glycosylated proteins and lipids. This compound is notable for its role in various biological processes and its potential therapeutic applications, particularly in the treatment of osteoarthritis and other joint-related conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-glucosamine 3-sulfate typically involves the sulfation of D-glucosamine. One common method includes the reaction of D-glucosamine with sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure selective sulfation at the 3-position .
Industrial Production Methods
Industrial production of this compound often employs similar sulfation techniques but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .
化学反応の分析
Types of Reactions
D-glucosamine 3-sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or periodate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions typically involve agents such as sodium borohydride, resulting in the formation of reduced sugar derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, periodate; typically conducted in aqueous solutions at mild temperatures.
Reduction: Sodium borohydride; usually performed in methanol or ethanol at room temperature.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are often carried out in organic solvents like dichloromethane.
Major Products Formed
Oxidation: Oxidized glucosamine derivatives.
Reduction: Reduced forms of glucosamine.
Substitution: N-substituted glucosamine derivatives.
科学的研究の応用
Chemistry
In chemistry, D-glucosamine 3-sulfate is used as a building block for the synthesis of more complex molecules. Its sulfated nature makes it a valuable intermediate in the preparation of glycosaminoglycans and other biologically active compounds .
Biology
Biologically, this compound plays a role in the formation of cartilage and other connective tissues. It is studied for its potential to promote cartilage repair and reduce inflammation in joint diseases .
Medicine
Medically, this compound is investigated for its therapeutic effects in osteoarthritis. It is believed to enhance the synthesis of glycosaminoglycans, which are essential components of cartilage, thereby improving joint function and reducing pain .
Industry
In the industrial sector, this compound is used in the formulation of dietary supplements and pharmaceuticals aimed at joint health. Its production and quality control are critical for ensuring the efficacy and safety of these products .
作用機序
D-glucosamine 3-sulfate exerts its effects primarily through the enhancement of glycosaminoglycan synthesis. It acts on chondrocytes, the cells responsible for cartilage production, promoting the formation of cartilage matrix components. This process involves the activation of specific signaling pathways, including the upregulation of transforming growth factor-beta (TGF-β) and the inhibition of inflammatory cytokines .
類似化合物との比較
Similar Compounds
- D-Glucosamine sulfate
- N-Acetyl-D-glucosamine
- D-Glucosamine hydrochloride
Comparison
Compared to D-glucosamine sulfate and N-acetyl-D-glucosamine, D-glucosamine 3-sulfate has a unique sulfation pattern that may confer distinct biological activities. While all these compounds are involved in cartilage synthesis and joint health, this compound’s specific sulfation at the 3-position might offer enhanced or different therapeutic benefits .
特性
分子式 |
C6H13NO8S |
|---|---|
分子量 |
259.24 g/mol |
IUPAC名 |
[(3R,4R,5R,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C6H13NO8S/c7-3-5(15-16(11,12)13)4(9)2(1-8)14-6(3)10/h2-6,8-10H,1,7H2,(H,11,12,13)/t2-,3-,4-,5-,6?/m1/s1 |
InChIキー |
UZUBNIPDAIVWIE-IVMDWMLBSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)OS(=O)(=O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)N)OS(=O)(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


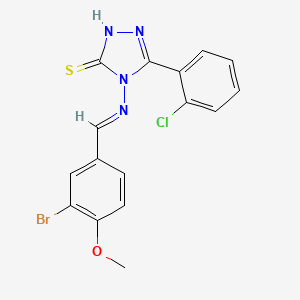
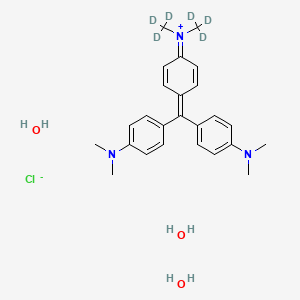
![4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12056557.png)
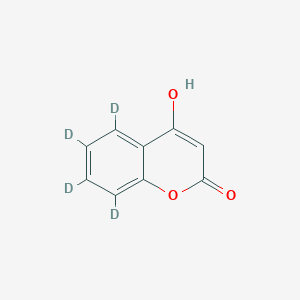

![3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B12056576.png)
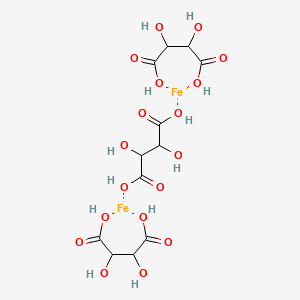
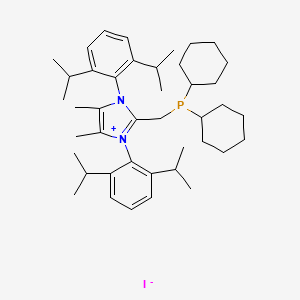
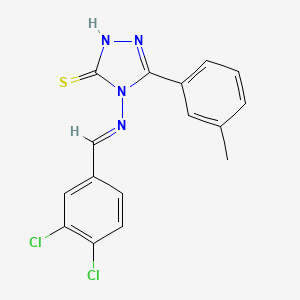
![3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone;hydrate;hydrochloride](/img/structure/B12056590.png)
